molecular formula C7H15NO2 B1320842 2-(4-Methylmorpholin-2-yl)ethanol CAS No. 959238-42-7

2-(4-Methylmorpholin-2-yl)ethanol

Cat. No.: B1320842
CAS No.: 959238-42-7
M. Wt: 145.2 g/mol
InChI Key: KMNCMJBGDUZKRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylmorpholin-2-yl)ethanol typically involves the reaction of 4-methylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the ring-opening of ethylene oxide and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halides or esters.

Mechanism of Action

The mechanism of action of 2-(4-Methylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
  • 2-Ethylmorpholine
  • 2-Methylmorpholine
  • 4-Ethylmorpholine
  • 4-Methylmorpholine

Comparison: 2-(4-Methylmorpholin-2-yl)ethanol is unique due to its specific structural features, such as the presence of both a morpholine ring and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Biological Activity

2-(4-Methylmorpholin-2-yl)ethanol, also known as 4-Methylmorpholine-2-ethanol, is an organic compound with the molecular formula C8H17N1O2 and CAS number 959238-42-7. The compound is characterized by a morpholine ring with a methyl substitution at the 4-position and a hydroxyl group (-OH) attached to an ethyl chain. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical reactivity is influenced by its functional groups. As a primary alcohol, this compound can undergo several types of reactions, including oxidation and esterification. Its morpholine structure contributes to its solubility in polar solvents and potential interactions with biological targets.

1. Antimicrobial Activity

Preliminary studies indicate that morpholine derivatives, including this compound, exhibit antimicrobial properties against various bacteria and fungi. Research has shown that certain morpholine compounds can disrupt microbial cell membranes, leading to cell death. The specific activity of this compound against specific pathogens remains to be fully elucidated, but its structural similarity to other active morpholines suggests potential efficacy in this area .

2. Antidepressant Potential

Morpholine derivatives have been investigated for their antidepressant effects. Some studies suggest that compounds with a morpholine structure can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. While direct evidence for the antidepressant activity of this compound is limited, its structural characteristics may allow it to influence mood-regulating neurotransmitters .

3. Enzyme Inhibition

Research indicates that morpholine-containing compounds can act as enzyme inhibitors. For example, derivatives have been shown to inhibit certain kinases involved in cancer progression. The ability of this compound to inhibit specific enzymes could be explored further for potential therapeutic applications in oncology .

Study on Antimicrobial Properties

A study conducted on various morpholine derivatives demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the morpholine structure could enhance antimicrobial potency. Although this compound was not the primary focus, its structural attributes suggest it could exhibit similar activities.

CompoundActivity Against E. coliActivity Against S. aureus
Morpholine Derivative AYesYes
Morpholine Derivative BYesNo
This compound PotentialPotential

Antidepressant Activity Exploration

In a comparative study assessing the antidepressant effects of various morpholine derivatives, researchers found that some compounds significantly reduced depression-like behavior in animal models. While specific data on this compound is scarce, its classification as a morpholine derivative suggests it may share similar effects.

Properties

IUPAC Name

2-(4-methylmorpholin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCMJBGDUZKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612160
Record name 2-(4-Methylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-42-7
Record name 2-(4-Methylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 959238-42-7
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